

"2-(3-Amino-benzenesulfonylamino)-benzoic acid" as a carbonic anhydrase inhibitor

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Compound of Interest

Compound Name: 2-(3-Amino-benzenesulfonylamino)-benzoic acid

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An in-depth guide to the evaluation of **2-(3-Amino-benzenesulfonylamino)-benzoic acid** as a potential carbonic anhydrase inhibitor, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.^[1] These zinc-containing enzymes (Figure 1) catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺), a reaction essential for CO₂ transport, pH homeostasis, biosynthesis, and the secretion of electrolytes.^{[2][3][4]}

There are at least 15 known human (h) CA isoforms, each with distinct tissue distribution, cellular localization, and catalytic activity.^{[4][5]} The involvement of specific isoforms in various pathological conditions has rendered them significant targets for therapeutic intervention.^{[1][6]} For instance, inhibitors of CAs are established clinical drugs used as anti-glaucoma agents, diuretics, and antiepileptics.^{[5][7]} Emerging research also points to their potential as novel treatments for cancer, obesity, and infectious diseases, primarily by targeting tumor-associated isoforms like hCA IX and XII.^{[6][8][9][10]}

This guide focuses on **2-(3-Amino-benzenesulfonylamino)-benzoic acid**, a compound belonging to the benzenesulfonamide class, which represents the cornerstone of carbonic anhydrase inhibitor design.

Compound Profile: 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Chemical Structure:

- IUPAC Name: **2-(3-Amino-benzenesulfonylamino)-benzoic acid**
- Molecular Formula: $C_{13}H_{12}N_2O_4S$
- Class: Aromatic Sulfonamide

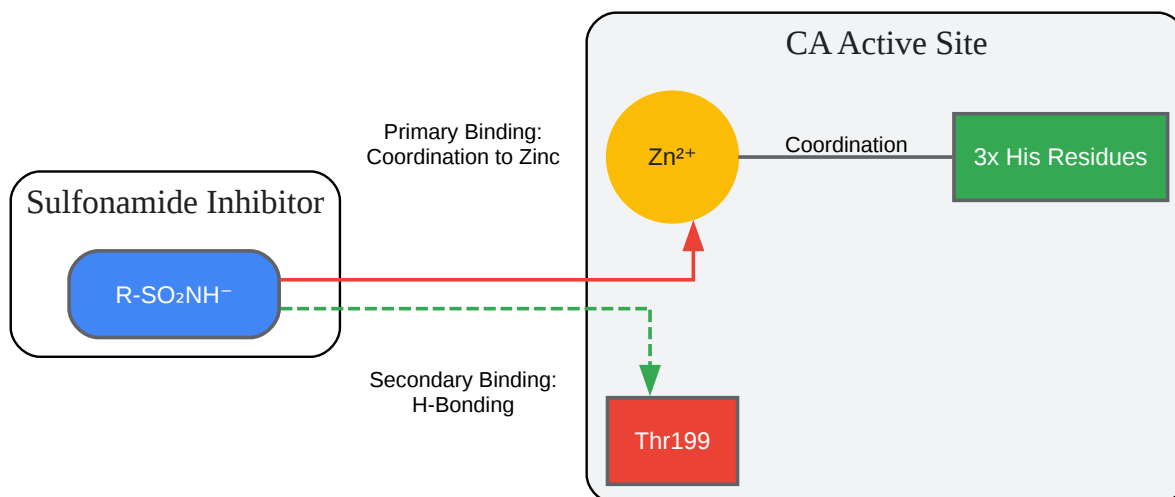
The structure consists of a benzoic acid scaffold linked via a sulfonylamino bridge to a 3-aminobenzene moiety. This "two-tail" design is critical for its interaction with the carbonic anhydrase active site.

Mechanism of Action: The Sulfonamide Zinc-Binding Motif

The primary mechanism by which sulfonamides inhibit carbonic anhydrases is through direct coordination to the catalytic Zn^{2+} ion located deep within the active site cavity.^{[5][11]} This interaction is governed by several key principles:

- **Zinc Binding:** The sulfonamide group ($-SO_2NH_2$) must be deprotonated to its anionic form ($-SO_2NH^-$) to act as a potent zinc-binding group. This anion coordinates directly to the Zn^{2+} ion, displacing the zinc-bound water molecule/hydroxide ion that is essential for the catalytic cycle.^[5] This binding interrupts the enzyme's ability to hydrate CO_2 .^[5]
- **Hydrogen Bonding Network:** The sulfonamide moiety forms a critical hydrogen bond network with the side chain of the conserved active site residue Threonine 199 (Thr199), further stabilizing the inhibitor-enzyme complex.
- **Tail Interactions (Structure-Activity Relationship):** While the sulfonamide group provides the primary anchor, the rest of the molecule (the "tails") determines the inhibitor's potency and

isoform selectivity.[12] These tails extend from the zinc-binding group to interact with hydrophilic and hydrophobic residues lining the active site cavity.[11][13] For **2-(3-Amino-benzenesulfonylamino)-benzoic acid**, the benzoic acid and 3-aminobenzene rings can form additional interactions with amino acid residues, fine-tuning the binding affinity for specific CA isoforms.[11][12]



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